molecular formula C32H44N2O2 B11633504 1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione

1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione

Cat. No.: B11633504
M. Wt: 488.7 g/mol
InChI Key: BOKKZTAFOPRWIE-UHFFFAOYSA-N
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Description

1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione is a complex organic compound characterized by its unique structure, which includes two phenyl groups, two piperidinylmethyl groups, and two ketone functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Octane Backbone: The initial step involves the formation of the octane backbone through a series of carbon-carbon bond-forming reactions.

    Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions.

    Addition of Piperidinylmethyl Groups: The piperidinylmethyl groups are added through nucleophilic substitution reactions.

    Formation of Ketone Functionalities: The ketone functionalities are introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The ketone functionalities can be further oxidized to carboxylic acids.

    Reduction: The ketone groups can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interactions with various biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: The compound is explored for its potential use in the synthesis of complex organic molecules and as a building block in polymer chemistry.

Mechanism of Action

The mechanism of action of 1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. The piperidinylmethyl groups may interact with receptor sites, while the phenyl groups can participate in π-π interactions with aromatic amino acids. The ketone functionalities can form hydrogen bonds with polar residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1,8-Diphenyl-2,7-bis(morpholin-1-ylmethyl)octane-1,8-dione: Similar structure but with morpholine groups instead of piperidine.

    1,8-Diphenyl-2,7-bis(pyrrolidin-1-ylmethyl)octane-1,8-dione: Similar structure but with pyrrolidine groups instead of piperidine.

Uniqueness

1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of piperidinylmethyl groups provides a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.

Properties

Molecular Formula

C32H44N2O2

Molecular Weight

488.7 g/mol

IUPAC Name

1,8-diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione

InChI

InChI=1S/C32H44N2O2/c35-31(27-15-5-1-6-16-27)29(25-33-21-11-3-12-22-33)19-9-10-20-30(26-34-23-13-4-14-24-34)32(36)28-17-7-2-8-18-28/h1-2,5-8,15-18,29-30H,3-4,9-14,19-26H2

InChI Key

BOKKZTAFOPRWIE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CCCCC(CN2CCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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